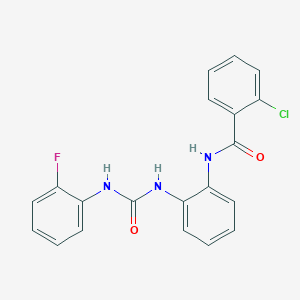

2-chloro-N-(2-(3-(2-fluorophenyl)ureido)phenyl)benzamide

Description

Properties

IUPAC Name |

2-chloro-N-[2-[(2-fluorophenyl)carbamoylamino]phenyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClFN3O2/c21-14-8-2-1-7-13(14)19(26)23-17-11-5-6-12-18(17)25-20(27)24-16-10-4-3-9-15(16)22/h1-12H,(H,23,26)(H2,24,25,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBPLEAQWFMKGFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)NC3=CC=CC=C3F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-(3-(2-fluorophenyl)ureido)phenyl)benzamide typically involves multi-step organic reactions. One common method includes the reaction of 2-fluoroaniline with phosgene to form 2-fluorophenyl isocyanate. This intermediate is then reacted with 3-amino-2-chlorobenzamide under controlled conditions to yield the target compound. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-(3-(2-fluorophenyl)ureido)phenyl)benzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and fluoro positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-chloro-N-(2-(3-(2-fluorophenyl)ureido)phenyl)benzamide is a complex organic compound with a combination of chloro, fluorophenyl, and ureido groups. It has the CAS number 1203072-03-0 .

Scientific Research Applications

2-chloro-N-(2-(3-(2-fluorophenyl)ureido)phenyl)benzamide is used in a variety of scientific research applications:

- Chemistry It serves as a building block in organic synthesis for creating more complex molecules.

- Biology It is investigated as a biochemical probe for studying enzyme interactions and protein functions.

- Medicine The compound is explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.

- Industry It is utilized in the development of advanced materials with specific properties, such as polymers and coatings.

The biological activity of 2-chloro-N-(2-(3-(2-fluorophenyl)ureido)phenyl)benzamide is attributed to its structural features:

- The ureido group facilitates hydrogen bonding with biological targets.

- The chloro and fluoro groups enhance binding affinity and specificity towards enzymes or receptors.

These interactions can modulate biochemical pathways, leading to biological effects.

Anticancer Properties

Studies indicate that this compound exhibits anticancer activity and has been investigated for its ability to inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Compounds with similar structures have shown IC50 values in the low micromolar range against HepG2 cells, indicating antiproliferative effects.

Enzyme Inhibition

2-chloro-N-(2-(3-(2-fluorophenyl)ureido)phenyl)benzamide has been explored for its potential as an enzyme inhibitor and has shown selectivity towards histone deacetylases (HDACs), which are critical in regulating gene expression and are implicated in cancer progression. The inhibition profile suggests that the compound may serve as a lead for developing isoform-selective HDAC inhibitors.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-(3-(2-fluorophenyl)ureido)phenyl)benzamide involves its interaction with specific molecular targets. The ureido group can form hydrogen bonds with biological molecules, influencing their activity. The chloro and fluoro groups can enhance the compound’s binding affinity and specificity towards certain enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several benzamide and urea-containing derivatives. Key comparisons include:

Structural Insights :

- The 2-fluorophenyl group in the urea moiety (vs. 3-chlorophenyl in compound 10f ) may reduce metabolic degradation due to fluorine’s electronegativity and small atomic radius .

- Urea Linkage : The urea bridge in the target compound enables hydrogen bonding, akin to urea-containing pesticides like triflumuron and research compounds like 10f . However, the 2-fluorophenyl substitution distinguishes it from 10f’s 3-chlorophenyl group, which could alter steric bulk and electronic distribution.

Physicochemical Properties

- Molecular Weight : The target compound (MW ~387.8 g/mol) is heavier than simpler benzamides like Fo24 (MW ~250.2 g/mol ) but lighter than piperidine-containing analogs (e.g., ~470 g/mol in ).

- Solubility : The urea and amide groups enhance polarity, likely improving aqueous solubility compared to purely aromatic benzamides (e.g., mepronil ). However, the chloro and fluoro substituents may increase lipophilicity, balancing solubility for membrane permeability.

Biological Activity

2-chloro-N-(2-(3-(2-fluorophenyl)ureido)phenyl)benzamide, designated by its CAS number 1203072-03-0, is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, biological mechanisms, and therapeutic applications of this compound based on diverse research findings.

Synthesis

The synthesis of 2-chloro-N-(2-(3-(2-fluorophenyl)ureido)phenyl)benzamide typically involves multi-step organic reactions. A common method includes the reaction of 2-fluoroaniline with phosgene to form 2-fluorophenyl isocyanate, which is subsequently reacted with 3-amino-2-chlorobenzamide. The reaction conditions often employ organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the process .

The biological activity of this compound is primarily attributed to its structural features:

- Ureido Group : Facilitates hydrogen bonding with biological targets.

- Chloro and Fluoro Groups : Enhance binding affinity and specificity towards enzymes or receptors.

These interactions can modulate various biochemical pathways, leading to significant biological effects .

Anticancer Properties

Recent studies have indicated that 2-chloro-N-(2-(3-(2-fluorophenyl)ureido)phenyl)benzamide exhibits promising anticancer activity. The compound has been investigated for its ability to inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against HepG2 cells, indicating substantial antiproliferative effects .

Enzyme Inhibition

This compound has been explored for its potential as an enzyme inhibitor. It has shown selectivity towards histone deacetylases (HDACs), which are critical in regulating gene expression and are implicated in cancer progression. The inhibition profile suggests that the compound may serve as a lead for developing isoform-selective HDAC inhibitors .

Comparative Analysis with Similar Compounds

A comparison of 2-chloro-N-(2-(3-(2-fluorophenyl)ureido)phenyl)benzamide with other related compounds highlights its unique structural attributes:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| 2-chloro-N-(4-fluorophenyl)acetamide | Chloro and fluoro substitutions | Anticancer activity |

| N-Phenyl Benzamides | Phenyl group with varying substitutions | Antiviral activity |

| 4-bis(2-chloroethyl)-amino-benzamide | Multiple chloro groups | HDAC inhibition |

The unique combination of chloro and ureido functionalities in 2-chloro-N-(2-(3-(2-fluorophenyl)ureido)phenyl)benzamide contributes to its distinct chemical and biological properties compared to these similar compounds .

Case Studies

Several case studies have documented the biological effects of compounds structurally related to 2-chloro-N-(2-(3-(2-fluorophenyl)ureido)phenyl)benzamide:

- Anticancer Activity : A study demonstrated that a related compound exhibited an IC50 value of 1.30 μM against HepG2 cells, showcasing significant tumor cell inhibitory capabilities compared to standard treatments .

- HDAC Inhibition : Research indicated that a structurally similar compound showed selective inhibition of HDAC3 with an IC50 value of 95.48 nM, suggesting that modifications in structure can lead to enhanced selectivity and potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.